2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene
Description
Properties
CAS No. |
194874-03-8 |
|---|---|
Molecular Formula |
C18H13F3O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
2-methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C18H13F3O/c1-22-17-8-7-14-9-13(5-6-15(14)11-17)12-3-2-4-16(10-12)18(19,20)21/h2-11H,1H3 |
InChI Key |
LKJUXTGDKQKWER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene is a compound that belongs to the naphthalene family, which is known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a naphthalene backbone with a methoxy group and a trifluoromethyl-substituted phenyl group. The trifluoromethyl group enhances lipophilicity, potentially improving cellular penetration and interaction with biological targets.
Anticancer Properties
Research has shown that naphthalene derivatives exhibit significant anticancer activity. For example, a study on naphthalene-substituted compounds found that certain derivatives could induce apoptosis in cancer cell lines like MDA-MB-231. Specifically, compounds with similar structural motifs to this compound demonstrated cytotoxic effects by arresting the cell cycle and inducing programmed cell death .
Anti-inflammatory Effects
Naphthalene derivatives are also noted for their anti-inflammatory properties. The presence of the methoxy and trifluoromethyl groups can influence the compound's interaction with inflammatory pathways, potentially offering therapeutic benefits in treating conditions characterized by chronic inflammation.
Enzyme Inhibition
The mechanism of action for this compound may involve inhibition of specific enzymes. The trifluoromethyl group enhances the compound's ability to interact with enzymes or receptors, leading to inhibition of their activity. This is particularly relevant in the context of drug development where enzyme inhibition is a desired therapeutic effect .
Case Studies and Research Findings
The biological activity of this compound likely involves several mechanisms:
- Cell Membrane Penetration : The lipophilic nature due to the trifluoromethyl group facilitates easier passage through cellular membranes.
- Enzyme Interaction : The methoxy group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, suggesting a possible mechanism for therapeutic application.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Naphthalene Derivatives
*Reported as an unsuccessful nucleophile in fluorination reactions due to steric hindrance from the phenoxyethyl group .
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in this compound significantly increases lipophilicity (predicted LogP ~4.2) compared to acetyl-substituted analogs like 2-acetyl-6-methoxynaphthalene (LogP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .
- Steric Effects: Bulky substituents, such as the phenoxyethyl group in Compound 46, hinder nucleophilic reactions, whereas the planar trifluoromethylphenyl group in the target compound allows for efficient coupling .
Pharmacological and Toxicological Considerations
- Methylnaphthalenes : 1- and 2-Methylnaphthalene exhibit respiratory and hepatic toxicity in mammals via cytochrome P450-mediated bioactivation . The trifluoromethyl group in the target compound may reduce metabolic activation due to its electron-withdrawing nature.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Methoxy-6-[3-(trifluoromethyl)phenyl]naphthalene, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between naphthalene derivatives and trifluoromethyl-substituted aryl halides. Key steps include:
- Suzuki-Miyaura Cross-Coupling : Using a palladium catalyst to link the naphthalene core with the 3-(trifluoromethyl)phenyl group under inert conditions .
- Protection/Deprotection Strategies : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl ethers) to prevent unwanted side reactions .
- Optimization Parameters : Temperature (60–100°C), solvent choice (THF or DCM), and catalyst loading (1–5 mol%) significantly impact yield. Reaction progress should be monitored via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS for purity assessment .
- Spectroscopy :
- NMR : H and C NMR to confirm substitution patterns and absence of impurities.
- FT-IR : Verify methoxy (C-O stretch at ~1250 cm) and trifluoromethyl (C-F stretch at ~1100 cm) groups .
- Elemental Analysis : Match experimental vs. theoretical C, H, F, and O percentages .
Q. What are the primary toxicological endpoints for this compound in preclinical studies?
- Methodological Answer : Follow systematic review frameworks (e.g., ATSDR guidelines) to assess:
- Acute/Chronic Exposure : Mortality, organ weight changes, and histopathology in rodent models .
- Biomarkers : Monitor metabolites in urine or plasma (e.g., hydroxylated naphthalene derivatives) .
- Inclusion Criteria : Prioritize studies with defined exposure routes (oral, inhalation, dermal) and controlled dosing (Table B-1).
Advanced Research Questions
Q. How can researchers evaluate the risk of bias in toxicological studies involving this compound?
- Methodological Answer : Use standardized risk-of-bias tools (Table C-6, C-7):
- Key Criteria :
| Bias Type | Assessment Questions |
|---|---|
| Selection Bias | Was dose allocation randomized? |
| Detection Bias | Were outcomes blindly assessed? |
| Attrition Bias | Were data fully reported without exclusion? |
- Confidence Rating : Studies are categorized as High/Moderate/Low based on adherence to ≥3 criteria .
Q. What strategies resolve contradictions in experimental data across studies (e.g., conflicting toxicity results)?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like species, dose, and exposure duration .
- Sensitivity Analysis : Exclude studies with high risk of bias (e.g., poor exposure characterization) .
- Mechanistic Studies : Use in vitro models (e.g., CYP450 enzyme assays) to clarify metabolic pathways that may explain discrepancies .
Q. How does the trifluoromethyl group influence the compound’s reactivity in catalytic applications?
- Methodological Answer :
- Electronic Effects : The -CF group is strongly electron-withdrawing, altering the naphthalene ring’s electrophilicity. This enhances stability in oxidation reactions but may reduce nucleophilic substitution rates .
- Experimental Validation : Compare reaction kinetics with non-fluorinated analogs using DFT calculations and Hammett plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
